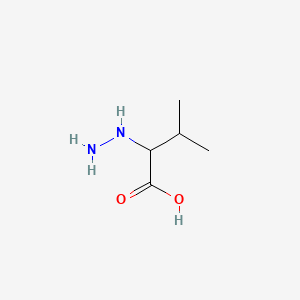

2-Hydrazino-3-methylbutanoic acid

Description

Defining 2-Hydrazino-3-methylbutanoic Acid within the α-Hydrazino Acid Class

This compound is a specific member of the α-hydrazino acid family. Structurally, it is the hydrazino analogue of the proteinogenic amino acid valine. It possesses a butanoic acid backbone with a methyl group at the third carbon and a hydrazino group at the second (alpha) carbon. The presence of the branched isopropyl side chain, characteristic of valine, combined with the N-N bond of the hydrazino group, imparts a distinct chemical character to the molecule.

The chemical formula for this compound is C5H12N2O2. uni.lu Its structure features a chiral center at the α-carbon, similar to its amino acid counterpart. The introduction of the hydrazino moiety, with its additional nitrogen atom, creates new possibilities for chemical reactions and intermolecular interactions not typically observed in standard peptides. acs.org For instance, the hydrazino group can readily participate in condensation reactions with aldehydes and ketones to form hydrazones. smolecule.comwikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O2 uni.lu |

| Monoisotopic Mass | 132.08987 Da uni.lu |

| SMILES | CC(C)C(C(=O)O)NN uni.lu |

| InChI Key | PMQMQIALVIXUTQ-UHFFFAOYSA-N uni.lu |

Significance of α-Hydrazino Acids as Non-Natural Amino Acid Analogues

The significance of α-hydrazino acids lies in their role as non-natural amino acid analogues, which are compounds that are not found in the genetic code but can be incorporated into peptide chains. nih.govwikipedia.org The incorporation of these analogues can dramatically alter the properties of peptides. nih.gov

Key areas of significance include:

Conformational Control: The presence of an additional nitrogen atom in the peptide backbone introduces new hydrogen bonding possibilities. This can lead to the formation of unique secondary structures, such as the "hydrazino turn," a stable, bifurcated 8-membered hydrogen-bonded ring. acs.orgnih.gov By strategically placing α-hydrazino acids, researchers can induce specific folds and pre-organize peptide structures, which can be beneficial for enhancing binding affinity to biological targets. acs.orgnih.gov

Enhanced Proteolytic Stability: Peptides composed of natural amino acids are often susceptible to degradation by proteases in biological systems. The altered peptide bond (a hydrazide bond) resulting from the inclusion of an α-hydrazino acid can confer resistance to enzymatic cleavage, thereby increasing the peptide's in vivo half-life. rsc.org

Modulation of Biological Activity: Even a single substitution of a natural amino acid with its α-hydrazino counterpart can perturb the peptide's structure and its ability to interact with other biomolecules. acs.orgnih.gov This allows for the fine-tuning of a peptide's biological function, potentially leading to the development of more potent and selective therapeutic agents. nih.govrsc.org For example, modifying key "hot-spot" amino acids in a peptide sequence with their α-hydrazino derivatives can alter binding interactions with protein receptors. acs.orgnih.gov

Novel Peptidomimetics: α-Hydrazino acids are building blocks for a class of peptidomimetics known as hydrazino peptides. These synthetic oligomers have been shown to form specific higher-order structures and have been explored for their ability to bind to nucleic acids. acs.orgrsc.org

Evolution of Research in Hydrazino Acid Chemistry

Research into hydrazino acid chemistry has evolved considerably since its early stages. Initial studies focused on the fundamental synthesis of these compounds, often through methods like the nucleophilic substitution of α-bromo acids with hydrazine (B178648) hydrate (B1144303). acs.orgnih.gov These synthetic efforts laid the groundwork for the preparation of various α-hydrazino acid derivatives with different protecting groups suitable for peptide synthesis. rsc.org

Over time, the focus has expanded from synthesis to application. A significant area of development has been the incorporation of α-hydrazino acids into peptides using solid-phase peptide synthesis (SPPS). acs.orgnih.gov This has enabled the creation of a wide array of hydrazino peptides for structural and functional studies.

More recent research delves into the complex conformational behavior of these modified peptides. Advanced analytical techniques, such as NMR spectroscopy, are used to study the multiple conformations that can arise from hydrazide bond isomerization (E/Z isomers). acs.orgnih.gov The ability to control and understand these conformations is a key area of current investigation. Furthermore, the development of multicomponent reactions, such as the Passerini reaction involving α-hydrazino acids, is opening up new avenues for creating diverse libraries of hydrazino depsipeptides, which are complex peptidomimetics with potential applications in drug discovery. rsc.org The field continues to advance, with ongoing efforts to synthesize novel borylated hydrazino acid derivatives and other highly functionalized building blocks for various chemical transformations. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQMQIALVIXUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941706 | |

| Record name | 2-Hydrazinyl-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19866-38-7, 60047-26-9 | |

| Record name | Butyric acid, 2-hydrazino-3-methyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Hydrazino 3 Methylbutanoic Acid

Formation of Hydrazide Bonds

The carboxylic acid moiety of 2-Hydrazino-3-methylbutanoic acid is a primary site for derivatization, readily undergoing reactions to form hydrazide bonds. This transformation is fundamental in peptide chemistry and for linking the molecule to other chemical entities.

Reactivity of the Carboxylic Acid Moiety with Hydrazines

The carboxylic acid group can react with hydrazines to form acylhydrazides. This reaction is analogous to the formation of amides from carboxylic acids and amines. The standard method for preparing carboxylic acid hydrazides often involves the hydrazinolysis of the corresponding ester. researchgate.net Therefore, a common synthetic route would first involve the esterification of this compound, followed by treatment with hydrazine (B178648) hydrate (B1144303). This two-step process is often preferred to the direct reaction of the carboxylic acid with hydrazine, which can be inefficient. researchgate.net

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be achieved. For instance, a continuous flow process has been described for the synthesis of acid hydrazides from carboxylic acids, involving an initial esterification in acidic methanol (B129727) followed by reaction with hydrazine hydrate at elevated temperatures. osti.gov This method has been shown to be effective for a variety of aliphatic and aromatic carboxylic acids. osti.gov

Activation Agents for Carboxylic Acid Derivatization

To facilitate the direct formation of hydrazide bonds from the carboxylic acid, particularly under mild conditions, the carboxylic acid group must first be "activated". This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing its electrophilicity. A variety of activating agents, commonly employed in peptide synthesis, can be utilized for this purpose.

One effective method involves the use of coupling agents that form an intermediate activated species. For example, the combination of 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) has been shown to activate carboxylic acids towards reaction with hydrazines. nih.gov In this process, the carboxylic acid is believed to form an acyloxyphosphonium ion, which is highly reactive towards nucleophilic attack by the hydrazine. nih.gov This method is particularly useful for the derivatization of carboxylic acids for analytical purposes, such as in metabolomics studies using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.netumn.edu

Other common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic hydrazine to form the desired hydrazide.

| Activating Agent System | Intermediate Species | Typical Reaction Conditions |

| DPDS / TPP | Acyloxyphosphonium ion | Organic solvent (e.g., acetonitrile) |

| DCC or EDAC / HOBt or NHS | O-acylisourea | Organic solvent (e.g., DMF, DCM) |

| Thionyl chloride (SOCl₂) | Acyl chloride | Reflux in solvent (e.g., EtOH, MeOH) |

Reactions Involving the Primary and Secondary Amine Functions of the Hydrazino Group

The hydrazino group of this compound possesses two nucleophilic nitrogen atoms, a primary (terminal) and a secondary amine. These nitrogens can participate in a variety of reactions, most notably with carbonyl compounds.

The primary amine of the hydrazino group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. mdpi.com This reaction is a cornerstone of hydrazine chemistry and is widely used in the synthesis of various heterocyclic compounds and as a method for the characterization of carbonyl compounds. The formation of a hydrazone introduces a new carbon-nitrogen double bond (C=N) into the molecule, which can then be a site for further chemical transformations.

The secondary amine of the hydrazino group is less nucleophilic than the primary amine but can still participate in reactions, particularly after the primary amine has reacted. For instance, both nitrogen atoms can be acylated or alkylated, leading to di-substituted hydrazine derivatives.

Cyclization Reactions and Formation of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, containing both a nucleophilic hydrazino group and an electrophilic carboxylic acid (or its activated form), makes it a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles.

Synthesis of 1,2-Diazetidin-3-ones

While direct synthesis of 1,2-diazetidin-3-ones from 2-hydrazinoalkanoic acids is not extensively documented, analogous reactions suggest potential pathways. One plausible approach involves the intramolecular cyclization of an activated form of the acid. For instance, if the carboxylic acid is converted to an acyl halide or another activated ester, subsequent intramolecular nucleophilic attack by the secondary nitrogen of the hydrazino group could, in principle, lead to the formation of the four-membered 1,2-diazetidin-3-one ring. However, the formation of such strained four-membered rings is often challenging and may require specific reaction conditions to favor the intramolecular pathway over intermolecular polymerization.

Pathways to Other Heterocyclic Systems

The versatile reactivity of the hydrazino and carboxylic acid groups opens up synthetic routes to a variety of other heterocyclic systems. The specific heterocycle formed often depends on the reaction conditions and the other reactants involved.

For example, reaction of the hydrazino group with 1,3-dicarbonyl compounds or their equivalents is a classical method for the synthesis of five-membered pyrazoles. youtube.com In the context of this compound, this would likely involve an initial reaction to form a hydrazone, followed by cyclization.

Furthermore, the formation of hydrazides from the carboxylic acid moiety provides intermediates that can be used in the synthesis of other heterocycles. For instance, acylhydrazides can react with various reagents to form oxadiazoles (B1248032) or triazoles. The initial formation of a hydrazone from the hydrazino group, followed by reaction with a reagent that can interact with the carboxylic acid, can also lead to the formation of more complex, fused heterocyclic systems. chempap.org The specific pathways are numerous and depend on the strategic application of the dual functionality of the parent molecule. researchgate.netnih.gov

| Reagent Type | Potential Heterocyclic Product |

| 1,3-Dicarbonyl compounds | Pyrazoles |

| Phosgene or its equivalents | 1,3,4-Oxadiazol-2-ones |

| Carbon disulfide | 1,3,4-Thiadiazoles |

| Isothiocyanates | 1,3,4-Triazole-thiones |

Complexation and Ligand Properties (general principles applicable to the hydrazino group)

The hydrazino group (-NHNH2), along with the carboxylic acid group, endows this compound with significant potential as a chelating agent in coordination chemistry. The lone pair of electrons on each nitrogen atom of the hydrazine moiety allows it to act as a Lewis base and coordinate to metal centers. The principles of hydrazine coordination are well-established and can be applied to understand the potential ligand properties of this specific molecule.

The hydrazino group can coordinate to metal ions in several ways. It can act as a monodentate ligand, binding through the terminal nitrogen atom (β-nitrogen), which is generally considered more basic and sterically accessible. Alternatively, it can function as a bidentate ligand, either by chelating to a single metal center or, more commonly, by bridging two metal centers. kombyonyx.com The N-N bond length in a bridging hydrazine ligand is typically around 1.47 Å. kombyonyx.com

The coordination behavior is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For instance, in the case of rhodium porphyrin complexes, both bridging and 1:1 coordination modes with hydrazines have been observed. kombyonyx.com Spectroscopic methods, such as NMR, are crucial in elucidating the coordination mode in solution. For example, complexation induced shifts in the NMR spectrum and coupling constants like ³JHNCH can provide insight into the ligand's binding. kombyonyx.com

Furthermore, the hydrazino group can undergo deprotonation to form hydrazido ligands (N₂H₃⁻), which can adopt various coordination modes, such as η² (side-on) binding. nih.gov The formation of hydrazido complexes often depends on the reaction conditions and the presence of a base or a reactive metal complex that can facilitate deprotonation. nih.govacs.org The interconversion between hydrazine adducts and hydrazido complexes represents a key aspect of their reactivity. nih.gov

In the context of this compound, the presence of the adjacent carboxylic acid group introduces another potential coordination site. This allows the molecule to act as a bidentate or even a tridentate ligand, coordinating through the nitrogen atoms of the hydrazino group and the oxygen atoms of the carboxylate group. This poly-dentate character can lead to the formation of stable chelate rings with metal ions. Indeed, this compound has been noted for its use in synthesizing coordination compounds with transition metals like chromium(III) and oxovanadium(IV), where it functions as a ligand. smolecule.com

The formation of hydrazones through condensation reactions with aldehydes or ketones can further modify the ligand properties. wikipedia.org The resulting hydrazone ligand possesses an imine nitrogen, which, along with the remaining N-H group and other donor atoms, can participate in complexation, leading to various coordination modes such as κ²N,N or κ³N,N,O. nih.govacs.org

The table below summarizes the general coordination principles of the hydrazino group, which are applicable to this compound.

| Coordination Mode | Description | Key Features & Examples |

| Monodentate | Binds to a single metal center through one nitrogen atom, typically the more basic and less sterically hindered terminal nitrogen. | Observed in 1:1 adducts with metal complexes. The non-coordinated nitrogen's lone pair remains available. kombyonyx.com |

| Bidentate (Bridging) | The two nitrogen atoms of the hydrazine group bridge two different metal centers. | Common in dimeric metal complexes. The Rh-N-N-Rh torsion angle can be close to 180°. kombyonyx.com N-N bond length is a key characteristic (~1.47 Å). kombyonyx.com |

| Bidentate (Chelating) | Both nitrogen atoms bind to the same metal center. This is less common for simple hydrazine but can be facilitated by the ligand backbone. | Creates a small, often strained, four-membered ring. |

| Hydrazido (η²) | The deprotonated hydrazino group (N₂H₃⁻) binds side-on to a single metal center. | Serves as an L₂X-type ligand. Can be generated from hydrazine adducts. nih.gov |

| Multi-modal (with other functional groups) | In molecules like this compound, coordination can involve both the hydrazino and carboxylate groups, leading to chelation. | Forms stable 5- or 6-membered chelate rings, enhancing complex stability. |

Spectroscopic and Structural Elucidation of 2 Hydrazino 3 Methylbutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, offering insights into the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence of specific proton environments within a molecule. For derivatives of 2-hydrazino-3-methylbutanoic acid, such as N-acylhydrazones, the ¹H NMR spectra can reveal characteristic signals. For instance, in some derivatives, aromatic protons may appear in the range of 7.62 to 8.56 ppm. mdpi.com The imine proton (N=CH) signal is typically observed between 7.95 and 8.50 ppm. mdpi.com Additionally, the NH protons of the hydrazide moiety can exhibit distinct signals, which is a key indicator of the hydrazone structure. mdpi.com The presence of an isopropyl group, a core feature of the this compound backbone, would be confirmed by characteristic signals for the methyl and methine protons. docbrown.info

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) | Multiplicity |

| Hα | 3.5 - 4.0 | Doublet |

| Hβ | 2.0 - 2.5 | Multiplet |

| γ-CH₃ | 0.9 - 1.2 | Doublet |

| γ'-CH₃ | 0.9 - 1.2 | Doublet |

| NH | Variable | Broad Singlet |

| NH₂ | Variable | Broad Singlet |

| COOH | 10.0 - 13.0 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In derivatives of this compound, the carbonyl carbon of the carboxylic acid or ester group typically resonates at a downfield chemical shift, for example, around 169.3 ppm in an ester derivative. mdpi.com The carbon atom attached to the two nitrogen atoms (Cα) would appear in the aliphatic region, while the carbons of the isopropyl group would be found at higher field. For example, in N-acylhydrazone derivatives, the methyl carbons can appear around 21.5 ppm and the azomethine (N=CH) carbon can be observed near 146–149 ppm. mdpi.com

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 185 |

| Cα | 50 - 65 |

| Cβ | 25 - 35 |

| γ-CH₃ | 15 - 20 |

| γ'-CH₃ | 15 - 20 |

Note: Predicted values are based on typical chemical shift ranges and can be influenced by substitution and solvent effects. libretexts.org

Two-Dimensional NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms. youtube.comsdsu.edu

COSY spectra reveal proton-proton (¹H-¹H) couplings, which helps to identify adjacent protons in the molecular structure. sdsu.edu For this compound, COSY would show correlations between the α-proton and the β-proton, as well as between the β-proton and the γ-methyl protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is essential for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC can confirm the connectivity between the carbonyl carbon and the α-proton. researchgate.net

These 2D NMR experiments are crucial for the unambiguous structural assignment of complex derivatives of this compound. researchgate.netresearchgate.net

Investigation of E/Z Hydrazide Bond Isomerism and Conformational Equilibria

The C=N double bond in hydrazone derivatives of this compound can exist as E (entgegen) and Z (zusammen) isomers due to restricted rotation. studymind.co.uk This isomerism, along with conformational equilibria around single bonds like the N-N bond, can lead to the observation of duplicate signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov The relative populations of the E and Z isomers can be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net The study of this isomerism is important as the different isomers can have distinct chemical and biological properties. nih.gov In some cases, the Z isomer may be stabilized by the formation of an intramolecular hydrogen bond. mdpi.com The interconversion between E and Z isomers can sometimes be influenced by external stimuli like heat or acid. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed. For hydrazide derivatives, two distinct absorption bands for N-H stretching vibrations, often seen around 3345 cm⁻¹ and 3256 cm⁻¹, confirm the presence of the hydrazide group. mdpi.com The C=O stretching vibration of the carbonyl group in a hydrazide is typically found around 1665 cm⁻¹. mdpi.com In the case of acylhydrazone derivatives, the C=O and C=N stretching vibrations may appear in the ranges of 1643–1658 cm⁻¹ and 1596–1627 cm⁻¹, respectively. mdpi.com The broad absorption band characteristic of the O-H stretch of a carboxylic acid would be expected in the spectrum of the parent acid. docbrown.info

Interactive Data Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Hydrazine/Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Hydrazide) | Stretching | 1640 - 1680 |

| C=N (Hydrazone) | Stretching | 1590 - 1640 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. uni.lu In the mass spectra of its derivatives, the molecular ion peak provides confirmation of the successful synthesis. For example, a hydrazide derivative with the formula C₁₃H₁₃N₅O showed a molecular ion peak [M⁺ + 1] at m/z 256.39. mdpi.com The fragmentation patterns observed in the mass spectrum can offer further structural insights by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is paramount for establishing the absolute configuration of chiral centers and elucidating the solid-state conformation and intermolecular interactions of molecules like this compound and its derivatives. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density distribution throughout the crystal, which in turn reveals the precise location of each atom.

For chiral molecules such as this compound, which contains a stereocenter at the α-carbon, determining the absolute configuration (i.e., the R or S configuration) is crucial. This is typically achieved through anomalous dispersion, where the presence of a heavy atom in the structure or in the crystallization solvent can cause small, but measurable, differences in the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry.

For instance, studies on various salts of hydrazine (B178648) and its methyl derivatives have successfully determined their crystal systems and space groups. cambridge.orgcambridge.org Hydrazine tetrafluoroborate, for example, was found to crystallize in the monoclinic system. cambridge.orgcambridge.org The crystal structures of more complex hydrazine derivatives, such as hydroacridinone-based hydrazino-s-triazine, have also been resolved, revealing detailed information about their molecular conformation and intermolecular hydrogen bonding networks. researchgate.net In one such derivative, the crystal packing was shown to be controlled by a variety of hydrogen bonding interactions, including O…H, N…H, and C…H contacts. researchgate.net

The structural characteristics of the valine moiety are also well-documented. L-valine typically crystallizes in the monoclinic system with the space group P21. researchgate.netijsrst.com The crystal structure is stabilized by a network of hydrogen bonds involving the amino and carboxylate groups. The presence of the bulky, non-polar isobutyl side chain influences the crystal packing, leading to specific intermolecular arrangements. The study of valine derivatives and their complexes provides further insight into how modifications to the parent structure affect the solid-state arrangement.

The table below summarizes crystallographic data for some related compounds, illustrating the type of information that would be obtained from an X-ray crystallographic analysis of this compound.

| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |

| Hydrazine Tetrafluoroborate | Monoclinic | - | - | cambridge.orgcambridge.org |

| 1,1-Dimethyl Hydrazine Tetrafluoroborate | Tetragonal | - | Wax-like properties attributed to crystalline structure. | cambridge.orgcambridge.org |

| Hydroacridinone-based hydrazino-s-triazine | Orthorhombic | Pbca | Packing controlled by H…H, O…H, Cl…H, N…H, and C…H contacts. | researchgate.net |

| L-Valine | Monoclinic | P21 | Cell parameters: a = 9.71 Å, b = 5.27 Å, c = 12.06 Å, β = 90.8°. | researchgate.net |

| L-Valine Picrate (LVP) | Monoclinic | P21 | Cell parameters: a= 9.974 Å b=6.263 Å c=12.635 Å β=110.37°. | ijsrst.com |

A full crystallographic study of this compound would provide precise bond lengths, bond angles, and torsional angles, defining its molecular geometry. Furthermore, it would reveal the nature of the intermolecular hydrogen bonds formed by the hydrazino, amino, and carboxylic acid groups, which are critical in dictating the supramolecular architecture of the solid state.

Computational Chemistry and Theoretical Investigations of Hydrazino Acids

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is particularly effective for predicting the properties and behavior of organic molecules, including hydrazino acids.

Calculation of Quantum Chemical Parameters (e.g., HOMO-LUMO Gap, Dipole Moment, Electrophilicity)

DFT calculations are frequently employed to determine key quantum chemical parameters that describe a molecule's reactivity and electronic characteristics. biointerfaceresearch.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap (Egap) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Other important descriptors include the dipole moment, which measures the polarity of the molecule, and electrophilicity (ω), which quantifies the ability of a species to accept electrons. These parameters can be derived from the HOMO and LUMO energy values. For instance, in a study of new butanoic acid derivatives using DFT at the B3LYP/6-31+G(d) level, researchers calculated these electronic properties to compare stability and reactivity. biointerfaceresearch.com While specific calculations for 2-Hydrazino-3-methylbutanoic acid are not detailed in the available literature, the data from analogous butanoic acid derivatives illustrate the typical results obtained from such studies.

Table 1: Example Quantum Chemical Parameters for Butanoic Acid Derivatives This table presents illustrative data for representative butanoic acid derivatives calculated at the B3LYP/6-31+G(d) level of theory, as specific data for this compound is not available in the cited literature.

| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

| EHOMO (eV) | -6.91 | -7.13 | -7.02 | -7.21 |

| ELUMO (eV) | -0.19 | -0.41 | -0.30 | -0.49 |

| Energy Gap (ΔE) (eV) | 6.72 | 6.72 | 6.72 | 6.72 |

| Electronegativity (χ) (eV) | 3.55 | 3.77 | 3.66 | 3.85 |

| Chemical Hardness (η) (eV) | 3.36 | 3.36 | 3.36 | 3.36 |

| Electrophilicity (ω) (eV) | 1.87 | 2.11 | 1.99 | 2.20 |

| Nucleophilicity (N) (eV) | 3.55 | 3.35 | 3.44 | 3.27 |

Source: Adapted from data on butanoic acid derivatives. biointerfaceresearch.com

Investigation of Reaction Kinetics and Thermodynamic Equilibria

DFT methods are instrumental in studying the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine key thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of a reaction. nist.gov This information reveals whether a reaction is favorable and to what extent it will proceed.

For example, the National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic data for related compounds like L-2-amino-3-methylbutanoic acid, which can serve as a reference for the expected properties of hydrazino analogues. nist.gov Furthermore, DFT can be used to map out the potential energy surface of a reaction, identifying the transition state structure and calculating the activation energy barrier. This kinetic information is vital for understanding reaction rates and mechanisms. nih.gov

Mechanistic Elucidation of Chemical Transformations

One of the most powerful applications of DFT is the elucidation of complex reaction mechanisms. nih.gov By modeling the pathway of a chemical transformation, including all intermediates and transition states, chemists can gain a step-by-step understanding of how reactants are converted into products. This is particularly useful for studying phenomena like tautomerization in heterocyclic compounds or understanding the role of catalysts. nih.govresearchgate.net

For example, a study on a quinoline (B57606) derivative containing a phenylhydrazinylidene moiety used DFT to investigate the mechanism of tautomerization, comparing the relative stabilities of different isomers and the energy barriers for their interconversion. nih.gov Such computational approaches could be applied to this compound to explore its potential intramolecular rearrangements or its reactions with other molecules, providing a detailed picture of the transformation at the molecular level.

Homolytic Bond Dissociation Enthalpy Calculations

Homolytic bond dissociation enthalpy (BDE) is the energy required to break a specific bond, with the electrons being distributed equally between the two resulting radical fragments. libretexts.org BDE is a direct measure of bond strength. DFT calculations have become a reliable tool for predicting BDEs, which are crucial for understanding the energetics of chemical processes, particularly those involving radical mechanisms. libretexts.orgnih.gov

A computational study on various hydrazine (B178648) derivatives utilized several high-level ab initio and DFT methods to calculate the N-N bond dissociation enthalpies. nih.gov The study found that the M05-2X functional provided the most accurate results. Such calculations could be applied to this compound to determine the strength of its N-N bond, as well as the C-H and C-N bonds, providing insight into its thermal stability and potential reaction pathways. The strength of the N-N bond is particularly important for hydrazine derivatives, as its cleavage is often the initial step in their decomposition or reaction. nih.gov

Table 2: Example N-N Bond Dissociation Enthalpies (BDEs) for Substituted Hydrazine Derivatives This table shows calculated BDE values for various hydrazine derivatives, illustrating the influence of substituents on N-N bond strength. All values are in kJ/mol.

| Compound | BDE (N-N) |

| Hydrazine | 277.8 |

| Methylhydrazine | 276.1 |

| 1,1-Dimethylhydrazine | 271.5 |

| 1,2-Dimethylhydrazine | 267.8 |

| Phenylhydrazine | 240.2 |

Source: Adapted from computational studies on hydrazine derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT studies often focus on static, gas-phase models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, particularly in a solution environment. nih.gov For a flexible molecule like this compound, numerous conformations (spatial arrangements of atoms) are possible due to the rotation around its single bonds.

MD simulations model the interactions between the solute molecule and the surrounding solvent molecules (e.g., water), allowing researchers to explore the conformational landscape. nih.govresearchgate.net By running a simulation for a sufficient length of time, one can identify the most stable and frequently occurring conformations in solution. This information is critical for understanding how the molecule interacts with biological targets like enzymes or receptors, as its shape dictates its function. Comparative analysis of MD trajectories can reveal distinct conformational states and the transitions between them. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Predictors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of compounds are responsible for the differences in their observed activities.

A QSAR model is built by first calculating a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure) for a group of compounds with known activities. These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters derived from DFT. Statistical methods are then used to build a mathematical equation that relates these descriptors to the activity.

Once a predictive and statistically robust model is developed, it can be used to estimate the activity of new, untested compounds, such as derivatives of this compound. nih.gov This allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. For example, QSAR models have been successfully used to predict the antiplasmodial activity of inhibitors targeting histone deacetylases. nih.gov Similarly, a related approach known as Quantitative Structure-Property Relationship (QSPR) modeling can predict physical properties like the HOMO-LUMO gap based on structural features. nih.gov

Theoretical Studies of Intramolecular Interactions (e.g., Hydrogen Bonding Networks, Hyperconjugation)

Computational chemistry and theoretical investigations provide powerful tools for understanding the intrinsic structural and electronic properties of hydrazino acids. For a molecule like this compound, these studies can elucidate the complex interplay of intramolecular forces that dictate its preferred three-dimensional structure. Theoretical methods, such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis, are instrumental in characterizing non-covalent interactions, particularly hydrogen bonding networks and hyperconjugative effects. researchgate.net

Intramolecular Hydrogen Bonding Networks

A key feature identified in theoretical studies of α-hydrazino acids and their derivatives is the propensity to form specific and stable intramolecular hydrogen bonds. The introduction of an additional sp3-hybridized nitrogen atom into the amino acid backbone significantly alters the local electrostatic environment and creates new possibilities for hydrogen bonding. nih.govacs.org

The Hydrazino Turn:

A predominant and structurally defining motif is the "hydrazino turn," a bifurcated 8-membered hydrogen-bonded pseudocycle. nih.gov In this arrangement, the Nα-H group of the hydrazine moiety acts as a hydrogen bond donor, often interacting simultaneously with two acceptor atoms, such as the carbonyl oxygen of a preceding residue or an amide group. researchgate.netacs.org This network is a significant driving force for conformational stabilization. researchgate.net

Theoretical calculations using DFT methods, commonly at the B3LYP/6-311G++(d,p) level of theory, are employed to model these structures. researchgate.net The strength and nature of these hydrogen bonds are further quantified using topological analysis of the electron density, as described by the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netresearchgate.net This analysis identifies bond critical points (BCPs) and characterizes the interaction based on the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points.

Table 1: Representative Topological Parameters for a Theoretical Hydrazino Turn Hydrogen Bond Network

This interactive table presents typical values derived from QTAIM analysis for the intramolecular hydrogen bonds forming a hydrazino turn. Positive values for the Laplacian of the electron density (∇²ρ(r)) are characteristic of closed-shell interactions, such as hydrogen bonds.

| Interacting Atoms (Donor-H···Acceptor) | Electron Density (ρ(r)) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Type of Interaction |

| Nα-H···O=C | 0.015 - 0.035 | +0.024 - +0.090 | Hydrogen Bond |

| Nα-H···N | 0.010 - 0.025 | +0.020 - +0.070 | Hydrogen Bond |

Note: The data presented are representative values based on theoretical studies of similar systems and are intended for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

The formation of these stable hydrogen-bonded rings leads to a more ordered and pre-organized local structure, which can be a crucial factor in the biological activity of molecules incorporating hydrazino acids. nih.govacs.org

Hyperconjugation

Hyperconjugation is another critical electronic interaction that contributes to the conformational stability of hydrazino acids. It involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C sigma bond) into an adjacent empty or partially filled non-bonding or anti-bonding orbital. This delocalization helps to stabilize the molecule.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to identify and quantify these hyperconjugative interactions. researchgate.net The analysis calculates the second-order perturbation energy (E(2)), which represents the stabilization energy resulting from the delocalization between a donor NBO and an acceptor NBO. A higher E(2) value indicates a stronger interaction.

Table 2: Examples of Potential Intramolecular Hyperconjugative Interactions and Stabilization Energies (E(2))

This interactive table illustrates potential hyperconjugative interactions within a molecule like this compound, with stabilization energies based on findings for analogous structures. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) Nα | σ(Cα-Cβ) | ~ 2.5 - 5.0 |

| LP(1) Nβ | σ(Nα-Cα) | ~ 3.0 - 6.0 |

| σ(Cα-H) | σ(Nα-Nβ) | ~ 1.5 - 4.0 |

| LP(2) O(carbonyl) | σ(Nα-Cα) | ~ 0.5 - 2.0 |

Note: The values are illustrative and represent the typical magnitude of such interactions as determined by NBO analysis in related organic molecules. nih.gov LP denotes a lone pair orbital.

The cumulative effect of these hyperconjugative interactions, alongside the more dominant hydrogen bonding networks, provides a detailed electronic rationale for the conformational preferences observed in hydrazino acids. researchgate.net

Applications of 2 Hydrazino 3 Methylbutanoic Acid in Advanced Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. uni.lubeilstein-journals.org 2-Hydrazino-3-methylbutanoic acid, possessing a stereocenter at the α-carbon, serves as a valuable chiral synthon. The asymmetric synthesis of this compound can be achieved from the readily available chiral pool of natural amino acids. researchgate.netmdpi.com

A common strategy for the synthesis of optically pure α-hydrazino acids involves the conversion of a D-amino acid. nih.gov For instance, starting from D-valine, a two-step process can be employed. The first step is the stereospecific bromination of the α-carbon, followed by nucleophilic substitution with hydrazine (B178648) hydrate (B1144303). nih.gov This method allows for the retention of chirality, yielding the desired enantiomer of this compound. The use of such chiral hydrazino acids is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the desired biological activity of the final product. nih.govthieme.de

| Starting Material | Reagents | Product | Key Transformation |

| D-Valine | 1. NaNO₂, KBr, H₂SO₄2. Hydrazine hydrate | (R)-2-Hydrazino-3-methylbutanoic acid | Stereospecific bromination followed by Sₙ2 reaction |

This table illustrates a potential synthetic route to enantiomerically pure this compound, a key chiral building block.

Incorporation into Peptide and Peptidomimetic Architectures

The introduction of non-natural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced stability, novel structural features, and unique biological activities. This compound, with its additional nitrogen atom in the backbone, offers distinct conformational properties compared to its natural amino acid counterpart, valine.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides. citedrive.comnih.govbachem.com The incorporation of hydrazino acids like this compound into a growing peptide chain on a solid support is achievable using established SPPS protocols. gfpp.frnih.govresearchgate.net This typically involves the use of specialized resins, such as 2-chlorotrityl chloride (2-CTC) resin, which can be loaded with Fmoc-hydrazine to initiate the synthesis of peptide hydrazides. citedrive.com The coupling of subsequent amino acids, including protected this compound, can then proceed using standard coupling reagents like BOP and HOBt. nih.gov The use of unprotected hydrazino acids has also been shown to be effective for the straightforward construction of hybrid peptidomimetics. nih.gov

Foldamers are non-natural oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of proteins such as helices and sheets. nih.gov Peptides containing α-hydrazino acids are a significant class of foldamers due to their propensity to form stable, predictable conformations. nih.gov The presence of the Nα-amino group in the backbone of this compound allows for the formation of unique hydrogen bonding networks that drive the folding process. nih.gov This leads to the formation of helical structures, such as the 8-helix, which are not commonly observed in natural peptides. nih.govfigshare.com The ability to design and synthesize novel helical mimetics by incorporating this compound opens up possibilities for creating molecules with specific binding properties for biological targets. mdpi.comresearchgate.net

A key structural motif induced by the incorporation of α-hydrazino acids into a peptide backbone is the "hydrazino turn". nih.gov This is a stable, eight-membered hydrogen-bonded pseudocycle that significantly influences the local conformation of the peptide chain. nih.govnih.govresearchgate.net The hydrazino turn is characterized by a bifurcated hydrogen bond, where the Nα-hydrogen of the hydrazino residue acts as a donor to both the carbonyl oxygen of the preceding residue and the Nβ-nitrogen of the hydrazino residue itself. This rigidifies the peptide backbone and can serve as a nucleation site for the formation of larger secondary structures like helices. The incorporation of this compound is expected to promote the formation of such hydrazino turns, thereby imparting a predictable and stable conformation to the resulting peptidomimetic.

| Structural Feature | Description | Key Stabilizing Interaction |

| Hydrazino Turn | An eight-membered hydrogen-bonded ring | Bifurcated hydrogen bond from the Nα-hydrogen |

| 8-Helix | A helical structure with a repeating pattern of eight-membered rings | Contiguous hydrazino turns |

This table summarizes the unique secondary structures induced by the incorporation of hydrazino acids like this compound.

Hybrid peptides, which combine natural amino acids with non-natural building blocks like this compound, offer a means to fine-tune the properties of the resulting molecule. nih.gov The synthesis of such hybrid peptides can be readily accomplished using both solution-phase and solid-phase methods. nih.gov The use of unprotected hydrazino acids has been shown to be a facile method for creating these hybrid structures. nih.gov

Depsipeptides are another class of peptidomimetics where one or more amide bonds are replaced by ester bonds. The incorporation of this compound into a depsipeptide structure would create a novel hybrid molecule with both hydrazino and ester linkages. While specific examples of depsipeptides containing this exact hydrazino acid are not prevalent in the literature, the general synthetic strategies for depsipeptides could be adapted for its inclusion.

Precursor in the Synthesis of Diverse Nitrogen-Containing Compounds

The reactivity of the hydrazine functionality in this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-containing compounds, particularly heterocycles. nih.govresearchgate.net The hydrazine moiety can readily undergo condensation reactions with carbonyl compounds to form hydrazones. These hydrazones can then be used as intermediates in cyclization reactions to generate a range of heterocyclic systems. chempap.orgyoutube.com For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with other appropriate precursors can yield triazoles or other nitrogen-rich heterocycles. beilstein-journals.orgresearchgate.net This synthetic versatility allows for the transformation of this compound into a scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Utilization in Derivatization for Enhanced Analytical Detection (e.g., LC-MS)

The detection and quantification of low-molecular-weight compounds in complex biological and environmental matrices present significant analytical challenges. Many small molecules, such as organic acids, aldehydes, and ketones, exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems. nih.govsigmaaldrich.com Chemical derivatization is a widely employed strategy to overcome these limitations by chemically modifying the target analytes to improve their analytical properties. nih.govgreyhoundchrom.com this compound, as a bifunctional molecule containing a reactive hydrazine group and a chiral branched-chain carboxylic acid structure, holds considerable potential as a derivatization reagent for enhancing the LC-MS analysis of specific classes of compounds.

The core principle behind using hydrazine-containing reagents is their ability to react with carbonyl groups (aldehydes and ketones) to form stable hydrazones. researchgate.netchromforum.org This reaction is fundamental in analytical chemistry for the detection of carbonyl compounds. Furthermore, the hydrazine moiety can also react with carboxylic acids, typically after an activation step, to form stable hydrazides. nih.gov This dual reactivity allows for the simultaneous derivatization and subsequent analysis of multiple classes of metabolites in a single chromatographic run.

The incorporation of the this compound tag onto an analyte molecule is expected to confer several analytical advantages:

Enhanced Ionization Efficiency: The introduction of the nitrogen-containing hydrazine group can significantly improve the ionization of the analyte in the mass spectrometer, particularly in positive ion electrospray ionization (ESI) mode, leading to lower limits of detection.

Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity and molecular weight of the analytes, which can lead to better retention and separation on reversed-phase LC columns. For instance, the use of 2-hydrazinoquinoline (B107646) (HQ), a reagent with greater hydrophobicity than its simpler analog 2-hydrazinopyridine (B147025) (HP), was shown to prolong the retention of derivatized short-chain carboxylic acids. nih.gov The valine-like side chain of this compound would similarly enhance retention.

Chiral Resolution: As this compound is an optically active molecule (possessing a chiral center), it can be used as a chiral derivatizing agent (CDA). wikipedia.org When it reacts with other chiral molecules, it forms diastereomers. These diastereomeric pairs have different physical properties and can often be separated by standard, non-chiral chromatography, allowing for the quantification of individual enantiomers of the target analyte. researchgate.netnih.gov This is particularly valuable in metabolomics and pharmaceutical analysis, where the biological activity of a molecule can be enantiomer-specific.

Detailed Research Findings with Related Compounds

While specific studies on this compound as a derivatization agent are not extensively documented in publicly available literature, the utility of structurally related hydrazine-containing reagents is well-established. Research on compounds like 2-hydrazinoquinoline (HQ) and 2-hydrazino-1-methylpyridine (HMP) provides a strong basis for inferring the potential applications and performance of this compound.

A study on 2-hydrazinoquinoline (HQ) demonstrated its effectiveness as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.gov The reaction mechanism involves the formation of hydrazones with aldehydes and ketones and the formation of hydrazides with carboxylic acids, the latter requiring activation with agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). nih.gov This approach was successfully applied to the metabolomic analysis of urine, serum, and liver extracts in a mouse model of diabetes. nih.govresearchgate.net

The table below summarizes the comparison of different derivatization agents for a mixture of standard compounds, as reported in the study on HQ. This data highlights the versatility of the hydrazine moiety for broad metabolite coverage. nih.gov

| Derivatization Agent | Acetic Acid | 3-Hydroxybutyrate | Malic Acid | Acetaldehyde | Acetone | Pyruvic Acid |

| 2-Hydrazinoquinoline (HQ) | Detected | Detected | Detected | Detected | Detected | Detected |

| 2-Hydrazinopyridine (HP) | Detected | Detected | Detected | Not Detected | Not Detected | Detected |

| 2-Picolylamine (PA) | Detected | Detected | Detected | Not Detected | Not Detected | Detected |

| Dansyl Hydrazine (DH) | Not Detected | Not Detected | Not Detected | Detected | Detected | Detected |

Data sourced from a comparative study on derivatization agents for LC-MS analysis. nih.gov

In another example, 2-hydrazino-1-methylpyridine (HMP) was developed as a highly sensitive derivatization reagent for oxosteroids in LC-ESI-MS. nih.gov The derivatization with HMP resulted in a 70- to 1600-fold increase in sensitivity for mono-oxosteroids compared to their underivatized forms. This demonstrates the significant enhancement in detection that can be achieved through the use of hydrazine-based reagents.

The potential of this compound as a chiral derivatizing agent is a key distinguishing feature. The separation of enantiomers is critical in many fields. For example, (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) has been used for the chiral derivatization and subsequent LC-MS analysis of hydroxybutyrate enantiomers. researchgate.netnih.gov Similarly, this compound could be employed to resolve racemic mixtures of chiral aldehydes, ketones, or carboxylic acids.

The derivatization reaction with this compound would proceed as follows:

For Aldehydes and Ketones: The hydrazine moiety would directly react with the carbonyl group to form a stable hydrazone.

For Carboxylic Acids: The carboxylic acid analyte would first be activated (e.g., using TPP and DPDS) to form a reactive intermediate, which would then react with the hydrazine group of this compound to form a hydrazide.

The resulting derivatives, now tagged with the this compound moiety, would be amenable to highly sensitive and selective analysis by LC-MS/MS. The inherent chirality of the reagent would be a significant advantage for stereoselective analysis.

Emerging Research Avenues and Future Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective synthetic routes to produce enantiomerically pure 2-Hydrazino-3-methylbutanoic acid is a critical area of research. Current strategies often involve the adaptation of methods used for the synthesis of other α-hydrazino acids.

One promising approach involves the use of palladium catalysis. For instance, synergistic palladium/copper catalysis has been successfully employed for the asymmetric allylic alkylation of vinylethylene carbonates with aldimine esters to synthesize α-quaternary (Z)-trisubstituted allylic amino acids with high enantioselectivity. acs.org Such methods could potentially be adapted for the stereoselective synthesis of this compound by employing appropriate starting materials. Another palladium-catalyzed method involves the aza-Claisen rearrangement of allylic acetimidates, which has been shown to be highly diastereoselective in the synthesis of β-hydroxy-α-amino acids and could be explored for the synthesis of α-hydrazino acids. thieme-connect.com

Furthermore, methods for the synthesis of enantiopure α-hydrazino acids from the 20 canonical proteinogenic amino acids have been reported, providing a foundational strategy that could be specifically tailored for the valine-derived target. acs.org The synthesis of N-protected α-amino acid hydrazides has also been explored, which are key intermediates. However, challenges remain, such as the use of toxic reagents like hydrazine (B178648) monohydrate and the compatibility of protecting groups. oup.com Future research will likely focus on developing more robust and efficient methods that avoid hazardous reagents and offer high stereocontrol.

Exploration of Unconventional Reactivity Profiles

The presence of the hydrazino group in this compound introduces a unique reactivity profile compared to its parent amino acid, valine. The hydrazine moiety is a potent nucleophile, a property that can be exploited in various chemical transformations. nih.gov

One of the key reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.gov This reaction is fundamental to the development of various derivatives and has been utilized in the synthesis of a wide range of heterocyclic compounds and bioactive molecules. researchgate.net The reactivity of the α-hydrogens in the resulting hydrazones can be further exploited in reactions such as alkylations and condensations.

Moreover, the hydrazide functionality can undergo oxidative conversion to a highly reactive acyl azide (B81097) intermediate. nih.gov This transformation is valuable in peptide chemistry for the coupling of peptide segments. The incorporation of this compound into a peptide chain could, therefore, provide a unique site for chemical modification and ligation. researchgate.net

Recent studies have also highlighted the ability of α-hydrazino acids to act as inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. acs.orgresearchgate.net This inhibitory activity is attributed to the formation of a stable ketoenamine PLP-hydrazone tautomer in the enzyme's active site. acs.orgresearchgate.net This opens up avenues for designing novel enzyme inhibitors based on the this compound scaffold. The study of the nucleophilic reactivity of hydrazines has shown that while they are generally less reactive in water than in organic solvents, their relative reactivity compared to other nucleophiles remains similar. rsc.org This suggests that the nucleophilic character of this compound can be reliably predicted and utilized in aqueous environments, which is significant for biological applications.

Integration with Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For a compound like this compound, which has potential applications in pharmaceuticals and materials science, the development of sustainable synthesis protocols is of paramount importance.

A major focus in green peptide synthesis is the reduction of solvent waste. researcher.life Researchers are exploring the use of greener solvents, such as water and ethanol, to replace more hazardous solvents like DMF and DCM. acs.orgacs.org The use of preloaded hydrazide resins in solid-phase peptide synthesis (SPPS) offers a more convenient and potentially greener route to peptide hydrazides, avoiding the direct use of hydrazine hydrate (B1144303) in later stages. researchgate.netresearchgate.netwikipedia.org

Organocatalysis, using small organic molecules as catalysts, is another cornerstone of green chemistry. L-proline, a naturally occurring amino acid, has emerged as an effective and environmentally friendly catalyst for various organic transformations, including the synthesis of hydrazide derivatives. wikipedia.org The application of L-proline and other organocatalysts in the synthesis of this compound and its derivatives could lead to milder reaction conditions, reduced waste, and higher efficiency. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of hydrazides. nih.gov

Furthermore, the development of continuous flow chemistry processes for peptide synthesis represents a significant step towards sustainability. acs.org Flow chemistry allows for better control over reaction parameters, leading to higher yields, reduced waste, and improved safety. Integrating these green chemistry principles into the synthesis of this compound will be crucial for its future large-scale production and application.

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and its derivatives, DFT calculations can provide valuable insights that can guide experimental work.

DFT studies have been extensively used to investigate the properties of hydrazones and hydrazides. These studies can predict optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps (which relate to reactivity), and spectroscopic signatures (IR, NMR). researchgate.netnih.gov For example, DFT calculations can help in understanding the conformational preferences of this compound and how it might interact with biological targets. tandfonline.com

Computational methods are also crucial for elucidating reaction mechanisms. For instance, DFT calculations have been used to support the stereochemical models of palladium-catalyzed enantioselective reactions for the synthesis of α-aryl α-hydrazino phosphonates, which are analogous to α-hydrazino acids. nih.govmdpi.com Such studies can help in optimizing reaction conditions and designing more efficient catalysts.

In the context of drug discovery, in silico methods like molecular docking are used to predict the binding affinity and mode of interaction of a ligand with a target protein. wikipedia.orgnih.gov By creating a computational model of this compound, researchers can screen its potential as an inhibitor for various enzymes, accelerating the drug discovery process. Furthermore, computational analysis can be used to predict the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of new compounds, helping to identify promising drug candidates early in the development pipeline. researchgate.net

Expanding the Scope of Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, particularly the presence of both hydrogen-bond donating and accepting groups in the hydrazide moiety, make it an attractive building block for supramolecular chemistry and materials science.

Hydrazide-based molecules have been shown to form a variety of self-assembled structures, including hydrogels and polymers. acs.orgbldpharm.comarctomsci.com The ability of the hydrazide group to form strong hydrogen bonds is a key driving force for this self-assembly. By incorporating this compound into polymers, it is possible to create functional materials with tunable properties. For instance, poly(acryloyl hydrazide) (PAH) has been used to prepare stimuli-responsive hydrogels that can respond to changes in pH and temperature. acs.org The valine side chain of this compound could introduce additional hydrophobic interactions, further influencing the self-assembly and material properties.

The formation of hydrazones through the reaction of hydrazides with aldehydes is a versatile tool for creating dynamic covalent materials. This chemistry can be used to crosslink polymers to form hydrogels with tunable mechanical properties and degradation profiles. acs.org Such materials have significant potential in biomedical applications, including drug delivery and tissue engineering. nih.govarctomsci.com

The study of amino acid self-assembly into layered supramolecular structures provides a framework for understanding how this compound might organize in the solid state. The interplay of hydrogen bonding from the hydrazide and carboxylate groups, along with the hydrophobic interactions of the isopropyl side chain, could lead to novel and complex supramolecular architectures with interesting properties. The field of supramolecular chemistry of modified amino acids is a rich area for exploration, and this compound represents a promising, yet underexplored, candidate for the design of new functional materials.

Q & A

Q. How to design a study investigating the metabolic fate of this compound in mammalian systems?

- Methodology : Administer isotopically labeled (¹³C or ¹⁵N) compound to cell cultures or model organisms. Use LC-MS/MS to track metabolites, focusing on hydrazine cleavage products (e.g., ammonia) and incorporation into urea cycle intermediates. Include negative controls (e.g., hydrazine-free analogs) to distinguish nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.